molecular formula C13H16N2O2 B1517987 2-(2-Ethoxyethoxy)quinolin-6-amine CAS No. 1153152-67-0

2-(2-Ethoxyethoxy)quinolin-6-amine

Cat. No.: B1517987
CAS No.: 1153152-67-0
M. Wt: 232.28 g/mol
InChI Key: BBAFBWRQKYFRID-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)quinolin-6-amine is a quinoline derivative featuring an amine group at the 6-position and a 2-ethoxyethoxy substituent at the 2-position. Commercial availability is restricted, as indicated by its "discontinued" status in supplier catalogs .

Properties

IUPAC Name

2-(2-ethoxyethoxy)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-16-7-8-17-13-6-3-10-9-11(14)4-5-12(10)15-13/h3-6,9H,2,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFBWRQKYFRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2-Ethoxyethoxy)quinolin-6-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as an antimalarial agent or in the development of anticancer drugs.

  • Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-ethoxyethoxy)quinolin-6-amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Variations at Position 2

a. 2-(2-Fluoroethoxy)quinolin-6-amine

  • Structural Difference : Fluorine replaces the terminal ethoxy oxygen in the ethoxyethoxy chain.
  • Impact: Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to the ethoxyethoxy group. This analog was synthesized using fluoroethanol under similar conditions .
  • Applications : Fluorinated analogs are often explored in drug discovery for improved bioavailability.

b. 2-(2-Morpholinoethoxy)quinolin-6-amine

  • Structural Difference : A morpholine ring replaces the ethoxy group.
  • Synthesis involves 2-morpholinoethanol under NaH/DMF conditions .

c. 6-(2-Aminoethoxy)quinoline

  • Structural Difference: An amino group replaces the ethoxyethoxy chain.
  • Impact : The primary amine enhances hydrophilicity and reactivity, making it suitable for conjugation or salt formation. This compound is listed as a building block for library development .
2.2 Variations in Core Heterocycle

a. 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)

  • Structural Difference: Quinoxaline core (two nitrogen atoms) instead of quinoline.
  • Impact: The electron-deficient quinoxaline core alters electronic properties, affecting π-π stacking and redox behavior.

b. 6-Ethyl-2-methylquinolin-4-amine

  • Structural Difference : Methyl and ethyl groups replace the ethoxyethoxy and amine substituents.
  • Impact: Alkyl groups are electron-donating, increasing electron density on the quinoline ring. This may reduce solubility but improve stability. Safety data indicate standard handling precautions for such amines .
2.3 Halogen-Substituted Analogs

a. 6-Fluoro-2-methylquinolin-4-amine

  • Structural Difference : Fluoro and methyl groups at positions 6 and 2, respectively.
  • The methyl group adds steric bulk, which could hinder binding in biological targets .

Key Research Findings

  • Synthetic Challenges: Optimizing reaction conditions (e.g., temperature, catalyst) is critical for ethoxyethoxy-substituted quinolines. highlights that increasing temperature from 50–55°C to 70–75°C improved yields from <20% to 80% in similar reactions .
  • Biological Activity: While direct data are lacking, substituent polarity and bulk (e.g., morpholino vs. ethoxyethoxy) are known to influence pharmacokinetics in quinoline-based drugs .

Biological Activity

2-(2-Ethoxyethoxy)quinolin-6-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include heteroannulation and functionalization of quinoline derivatives. The synthetic pathways often utilize anthranilic acid and various carbonyl compounds to form the quinoline backbone, followed by amination reactions to introduce the amine functional group.

Anticancer Properties

Recent studies have shown that quinoline derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their effects on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23128
This compoundPC-315

These results indicate that this compound has a promising profile as a potential anticancer agent, particularly due to its ability to inhibit cell proliferation in sensitive cancer cell lines.

The mechanism by which this compound exerts its effects is believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a critical role in stabilizing various oncogenic proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby promoting apoptosis in cancer cells without triggering a heat shock response.

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have also been investigated for their antimicrobial activities. Preliminary studies suggest that compounds similar to this compound exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20

These findings highlight the compound's potential as a dual-action therapeutic agent, effective against both cancer and bacterial infections.

Case Studies

Several case studies have documented the effects of quinoline derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving patients with advanced breast cancer demonstrated that treatment with Hsp90 inhibitors led to significant tumor regression in some cases.
  • Antibacterial Efficacy : Clinical isolates tested against various quinoline derivatives showed promising results, suggesting that these compounds could be further developed into effective antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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